Cas no 926266-46-8 (Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)-)

926266-46-8 structure
Productnaam:Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)-
CAS-nummer:926266-46-8
MF:C12H18N2O
MW:206.284122943878
CID:5235655
Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)-
-
- Inchi: 1S/C12H18N2O/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
- InChI-sleutel: FWYCYHLNNZQGIU-UHFFFAOYSA-N
- LACHT: C(NC(C)CC)(=O)C1=CC=C(CN)C=C1
Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Ambeed | A1113618-1g |
4-(Aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95% | 1g |
$312.0 | 2024-04-16 | |
Ambeed | A1113618-5g |
4-(Aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95% | 5g |
$907.0 | 2024-04-16 | |
Enamine | EN300-58104-0.5g |
4-(aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95.0% | 0.5g |
$370.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062863-1g |
4-(Aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95% | 1g |
¥2142.0 | 2024-04-17 | |
Enamine | EN300-58104-0.05g |
4-(aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95.0% | 0.05g |
$323.0 | 2025-03-15 | |
Enamine | EN300-58104-0.25g |
4-(aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95.0% | 0.25g |
$354.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062863-5g |
4-(Aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95% | 5g |
¥6223.0 | 2024-04-17 | |
Enamine | EN300-58104-2.5g |
4-(aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95.0% | 2.5g |
$754.0 | 2025-03-15 | |
Enamine | EN300-58104-10.0g |
4-(aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95.0% | 10.0g |
$1654.0 | 2025-03-15 | |
Enamine | EN300-58104-5.0g |
4-(aminomethyl)-N-(butan-2-yl)benzamide |
926266-46-8 | 95.0% | 5.0g |
$1115.0 | 2025-03-15 |
Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)- Gerelateerde literatuur
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
926266-46-8 (Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)-) Gerelateerde producten
- 2411332-50-6(2-cyano-3-cyclopropyl-N-4-(dimethylamino)-2-methylphenylprop-2-enamide)
- 1443312-82-0((3-Chloro-4-fluorophenyl)(3-chlorobenzyl)sulfane)
- 2229441-73-8(2-1-(aminomethyl)-2,2-difluorocyclopropyl-4-methoxyphenol)
- 920249-94-1(N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-4-iodobenzamide)
- 2680749-71-5(benzyl N-(3-methylpent-1-en-3-yl)carbamate)
- 476626-84-3(N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide)
- 1807186-65-7(Methyl 4-chloromethyl-5-cyano-2-fluorophenylacetate)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 1707667-92-2(6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine)
- 2228679-16-9(3-(3,3-dimethylcyclopentyl)methylpiperidin-3-ol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:926266-46-8)Benzamide, 4-(aminomethyl)-N-(1-methylpropyl)-

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):281.0/816.0